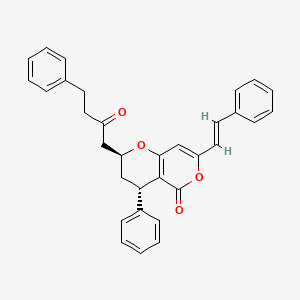
katsumadain A
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
卡 цу 马 代 因 A 是一种从植物山奈属植物 (Alpinia katsumadai Hayata) 中分离出来的天然化合物,该植物属于姜科。这种化合物以其独特的二芳基庚烷骨架而闻名,该骨架被整合到苯乙烯基-2-吡喃酮部分中。 卡 цу 马 代 因 A 由于其多种生物活性而被研究,包括其作为抗呕吐剂的潜力以及其对人流感病毒神经氨酸酶的显着抑制活性 .
准备方法
合成路线和反应条件
卡 цу 马 代 因 A 的全合成是通过仿生、有机催化的对映选择性 1,4-共轭加成苯乙烯基-2-吡喃酮与肉桂醛,随后进行串联的霍纳-沃兹沃思-埃蒙斯/氧杂迈克尔加成反应实现的 。该方法涉及以下步骤:
1,4-共轭加成: 苯乙烯基-2-吡喃酮与肉桂醛之间的反应由有机催化剂催化,形成中间体。
霍纳-沃兹沃思-埃蒙斯反应: 中间体发生霍纳-沃兹沃思-埃蒙斯反应,形成一种新的化合物。
氧杂迈克尔加成: 最后一步涉及氧杂迈克尔加成,生成卡 цу 马 代 因 A。
工业生产方法
虽然卡 цу 马 代 因 A 的工业生产方法没有得到广泛的记录,但上面提到的仿生合成路线为其合成提供了一种高效途径。考虑到起始原料和催化剂的可用性,该方法有可能被放大用于工业生产。
化学反应分析
反应类型
卡 цу 马 代 因 A 经历各种化学反应,包括:
氧化: 卡 цу 马 代 因 A 可以被氧化以形成不同的氧化产物。
还原: 还原反应可以改变卡 цу 马 代 因 A 中存在的官能团。
取代: 取代反应可以在卡 цу 马 代 因 A 分子中引入新的官能团。
常见试剂和条件
氧化: 可以使用高锰酸钾或三氧化铬等常见的氧化剂。
还原: 通常使用硼氢化钠或氢化铝锂等还原剂。
取代: 在适当的条件下,可以使用各种亲核试剂和亲电试剂来实现取代反应。
形成的主要产物
从这些反应中形成的主要产物取决于所使用的特定试剂和条件。例如,氧化可能生成酮或羧酸,而还原可能生成醇或烷烃。
科学研究应用
Introduction to Katsumadain A
This compound is a naturally occurring compound derived from the plant Alpinia katsumadai Hayata, belonging to the Zingiberaceae family. This compound is characterized by its unique diarylheptanoid structure, which incorporates a styryl-2-pyranone moiety. Research has identified this compound as a promising candidate for various applications, particularly in medicinal chemistry due to its biological activities, including antiviral and anti-emetic properties.
Antiviral Activity
This compound has shown significant inhibitory activity against the neuraminidase enzyme of the influenza virus, which is crucial for viral replication. Studies have reported the following findings:
- Inhibition of Influenza Virus : this compound exhibits an IC50 value ranging from 0.59 to 1.64 μM against various strains of H1N1 influenza virus, making it a potential lead compound for antiviral drug development .
- Mechanism of Action : The compound inhibits neuraminidase, preventing the release of viral particles from infected cells and thus limiting the spread of the virus .
Anti-emetic Properties
Research indicates that this compound possesses anti-emetic effects, which have been evaluated through biological studies:
- Evaluation in Animal Models : In studies involving copper sulfate-induced vomiting in young chicks, this compound demonstrated significant anti-emetic activity, suggesting its potential therapeutic use in managing nausea and vomiting .
Synthesis and Derivatives
The synthesis of this compound has been achieved through bioinspired methods, providing a pathway for creating analogues with enhanced biological activities:
- Synthetic Routes : The total synthesis involves an organocatalytic enantioselective 1,4-conjugate addition followed by a tandem Horner–Wadsworth–Emmons/oxa Michael addition . This method allows for the production of both enantiomers of this compound, facilitating further pharmacological studies.
- Lead Compound for Analogues : Due to its unique structure and activity profile, this compound serves as a valuable lead structure for synthesizing analogues aimed at improving efficacy against influenza and other viral infections .
Case Study 1: Inhibition of Neuraminidase
A study conducted by Rollinger et al. utilized shape-focused virtual screening based on this compound to identify novel neuraminidase inhibitors. The research highlighted:
- Identification of New Compounds : Five new compounds were identified with IC50 values between 0.18 and 17 µM against neuraminidase, indicating the potential for developing resistance-breaking antiviral agents .
Case Study 2: Anti-emetic Activity
In a study assessing the anti-emetic properties of this compound:
作用机制
卡 цу 马 代 因 A 主要通过抑制神经氨酸酶发挥作用,神经氨酸酶对于流感病毒的增殖至关重要。 通过靶向神经氨酸酶,卡 цу 马 代 因 A 阻止病毒颗粒从感染的细胞中释放,从而抑制病毒的传播 。该机制中涉及的分子靶点和途径包括卡 цу 马 代 因 A 与神经氨酸酶的活性位点结合,导致其酶活性的抑制。
相似化合物的比较
类似化合物
卡 цу 马 代 因 B: 从山奈属植物 (Alpinia katsumadai Hayata) 中分离出来的另一种化合物,具有类似的二芳基庚烷骨架.
独特性
卡 цу 马 代 因 A 的独特性在于其对人流感病毒神经氨酸酶的特定抑制活性,IC50 值在 0.59 至 1.64 μM 之间 。这使其成为开发抗病毒药物特别有吸引力的先导结构。此外,其抗呕吐特性进一步将其与其他类似化合物区分开来。
属性
分子式 |
C32H28O4 |
|---|---|
分子量 |
476.6 g/mol |
IUPAC 名称 |
(2S,4S)-2-(2-oxo-4-phenylbutyl)-4-phenyl-7-[(E)-2-phenylethenyl]-3,4-dihydro-2H-pyrano[3,2-c]pyran-5-one |
InChI |
InChI=1S/C32H28O4/c33-26(18-16-23-10-4-1-5-11-23)20-28-21-29(25-14-8-3-9-15-25)31-30(35-28)22-27(36-32(31)34)19-17-24-12-6-2-7-13-24/h1-15,17,19,22,28-29H,16,18,20-21H2/b19-17+/t28-,29+/m1/s1 |
InChI 键 |
IAIGBNIWSBFKNA-FIACUDKOSA-N |
手性 SMILES |
C1[C@H](OC2=C([C@@H]1C3=CC=CC=C3)C(=O)OC(=C2)/C=C/C4=CC=CC=C4)CC(=O)CCC5=CC=CC=C5 |
规范 SMILES |
C1C(OC2=C(C1C3=CC=CC=C3)C(=O)OC(=C2)C=CC4=CC=CC=C4)CC(=O)CCC5=CC=CC=C5 |
同义词 |
katsumadain A |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















